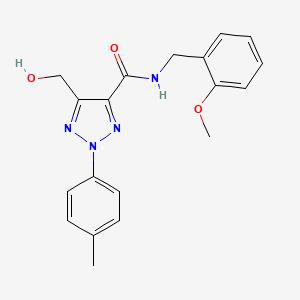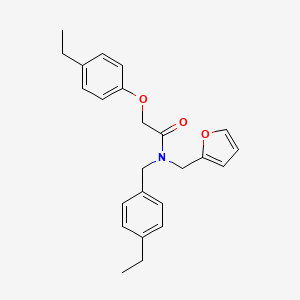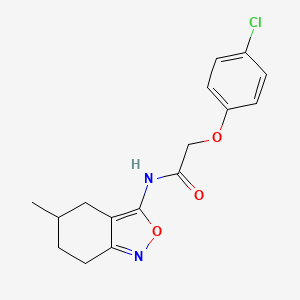
5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Functionalization: Introduction of the hydroxy group, methoxyphenyl group, and methylphenyl group through various substitution reactions.
Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. Generally, triazole compounds can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Rufinamide: An antiepileptic drug with a triazole structure.
Uniqueness
5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C19H20N4O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-9-15(10-8-13)23-21-16(12-24)18(22-23)19(25)20-11-14-5-3-4-6-17(14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
Clé InChI |
QQHIKTWYOGEPCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B11384456.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384458.png)
![N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384472.png)
![4-tert-butyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11384481.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384483.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384494.png)





![Ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11384534.png)
![7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11384536.png)
